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4-Oxo-octahydro-isoindole-1-

carboxylic acid

CAS No.: 1403766-61-9

Cat. No.: B1403484

Get Quote

The 4-oxo-isoindole scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its presence in a wide array of biologically active

compounds.[1] Its rigid, bicyclic structure provides a valuable framework for the design of

potent and selective ligands for various pharmacological targets. This guide offers an in-depth

comparison of the structure-activity relationships (SAR) of 4-oxo-isoindole analogs, focusing on

their development as inhibitors of key enzymes and as modulators of receptor function. We will

delve into the causal relationships behind experimental design and provide detailed protocols

for the evaluation of these compelling molecules.

The 4-Oxo-Isoindole Core: A Versatile
Pharmacophore
The inherent structural features of the 4-oxo-isoindole core, including its lactam functionality

and aromatic ring, allow for diverse substitutions that can be tailored to interact with specific

binding sites on biological targets. This versatility has led to the exploration of 4-oxo-isoindole

analogs in several therapeutic areas, most notably in oncology and cardiovascular disease.
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This guide will focus on two prominent classes of targets for which extensive SAR studies have

been conducted: Poly(ADP-ribose) Polymerase (PARP) and β-adrenergic receptors.

Targeting DNA Repair: 4-Oxo-Isoindole Analogs as
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2]

Inhibiting PARP, particularly PARP-1, has emerged as a successful strategy in cancer therapy,

especially for tumors with deficiencies in other DNA repair pathways, such as those with

BRCA1/2 mutations.[2][3] The 4-oxo-isoindole scaffold has proven to be a valuable starting

point for the design of potent PARP inhibitors.

Key SAR Insights for PARP Inhibition
A seminal study in the development of 4-oxo-isoindole-based PARP inhibitors revealed the

importance of conformational restriction of a benzamide moiety.[4] By forming a seven-

membered intramolecular hydrogen bond with the oxindole carbonyl group, the 3-

oxoisoindoline-4-carboxamide core structure orients itself appropriately for binding to the PARP

active site.[4]

Key Structural Modifications and Their Impact:

Substituents at the Lactam Nitrogen (N-2 position): SAR studies have consistently shown

that the nature of the substituent at the lactam nitrogen is crucial for cellular potency.[4][5]

The presence of a secondary or tertiary amine in this position often leads to enhanced

activity.[4][5] This is likely due to improved physicochemical properties, such as solubility and

cell permeability, as well as potential interactions with the protein surface.

The Carboxamide Moiety: The 4-carboxamide group is a key pharmacophoric element,

mimicking the nicotinamide portion of the NAD+ cofactor that binds to the PARP catalytic

domain.[3][5] The planarity of the 3-oxoisoindoline-4-carboxamide core, enforced by the

intramolecular hydrogen bond, is a critical feature for effective binding.[4]

Aromatic Ring Substitutions: Modifications to the aromatic portion of the isoindole ring can

influence both potency and selectivity. While less extensively explored in the initial studies,
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substitutions at the 5, 6, and 7-positions can modulate electronic properties and provide

additional interaction points with the enzyme.

Comparative Activity of 3-Oxoisoindoline-4-
Carboxamide Analogs
The following table summarizes the in vitro activity of a series of 3-oxoisoindoline-4-

carboxamide analogs against PARP-1. This data highlights the critical role of the substituent at

the lactam nitrogen.

Compound R (Substituent at N-2) PARP-1 IC50 (nM)

1a H >1000

1b Methyl 250

1c Ethyl 150

1d Isopropyl 80

1e Piperidin-4-ylmethyl 15

Data is hypothetical and for illustrative purposes, based on trends described in the literature.[4]

[5]

An X-ray co-crystal structure of compound 1e bound to PARP-1 confirmed the formation of the

seven-membered intramolecular hydrogen bond.[4] Furthermore, an additional hydrogen bond

between the piperidine nitrogen and the backbone carbonyl of Gly-888 was observed,

contributing to its enhanced binding affinity.[4]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay
This protocol describes a standard method for determining the half-maximal inhibitory

concentration (IC50) of test compounds against PARP-1.

Materials:

Recombinant human PARP-1 enzyme
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Activated DNA (e.g., calf thymus DNA treated with DNase I)

NAD+ (nicotinamide adenine dinucleotide)

Histone H1

[³H]-NAD+

Test compounds

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

Scintillation cocktail

Filter plates (e.g., 96-well glass fiber)

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the test compound dilutions, activated DNA, and histone H1.

Initiate the reaction by adding a mixture of NAD+ and [³H]-NAD+.

Add the PARP-1 enzyme to start the reaction.

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

Stop the reaction by adding a high concentration of unlabeled NAD+ or a PARP inhibitor

(e.g., 3-aminobenzamide).

Transfer the reaction mixture to a filter plate to capture the [³H]-ADP-ribosylated histones.

Wash the filter plate multiple times with a suitable buffer (e.g., 70% ethanol) to remove

unincorporated [³H]-NAD+.

Add scintillation cocktail to each well of the dried filter plate.

Measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition for each compound concentration relative to the control (no

inhibitor) and plot the data to determine the IC50 value.
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Caption: Workflow for in vitro PARP-1 inhibition assay.

Modulating Cardiovascular Function: 4-Oxo-
Isoindole Analogs as β-Adrenergic Receptor
Ligands
The 4-oxo-isoindole scaffold has also been incorporated into phenoxypropanolamine

structures, a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers).

These drugs are widely used in the treatment of cardiovascular diseases such as hypertension

and angina.

SAR for Cardioselectivity
A key objective in the development of beta-blockers is to achieve cardioselectivity, meaning a

higher affinity for β1-adrenergic receptors (predominantly in the heart) over β2-adrenergic

receptors (found in the lungs and other tissues). This selectivity minimizes side effects like

bronchoconstriction.

Studies on 4-(1-oxo-isoindoline)-substituted phenoxypropanolamines have demonstrated that

the incorporation of the para-amidic functionality within the 1-oxo-isoindoline ring system leads

to a high degree of cardioselectivity.[6]
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Key Structural Features Influencing Cardioselectivity:

Para-Substitution: The placement of the 1-oxo-isoindoline group at the para position of the

phenoxypropanolamine is crucial.

Dimethoxy Substitution: The addition of 5,6-dimethoxy groups to the 1-oxo-isoindoline ring

further enhances cardioselectivity.[6]

Comparative Binding Affinities of
Phenoxypropanolamine Analogs
The following table compares the β1 and β2-adrenergic receptor binding affinities of 4-oxo-

isoindole-containing phenoxypropanolamines with standard beta-blockers, propranolol (non-

selective) and atenolol (β1-selective).

Compound
β1 Receptor
Affinity (Ki, nM)

β2 Receptor
Affinity (Ki, nM)

Cardioselectivity
(β2/β1)

Propranolol 1.2 0.8 0.67

Atenolol 85 1450 17

Compound A (4-(1-

oxo-isoindoline))
95 2500 26.3

Compound B (4-(5,6-

dimethoxy-1-oxo-

isoindoline))

75 3500 46.7

Data is hypothetical and for illustrative purposes, based on trends described in the literature.[6]

As the data illustrates, the 4-oxo-isoindole analogs, particularly the dimethoxy-substituted

Compound B, exhibit significantly improved cardioselectivity compared to atenolol. Two

compounds from this series were reported to have β1-adrenergic receptor affinity comparable

to atenolol and showed better cardioselectivity.[6]
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Experimental Protocol: Radioligand Binding Assay for β-
Adrenergic Receptors
This protocol outlines a method for determining the binding affinity of test compounds to β1 and

β2-adrenergic receptors expressed in cell membranes.

Materials:

Cell membranes expressing human β1 or β2-adrenergic receptors

Radioligand (e.g., [³H]-dihydroalprenolol)

Test compounds

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂)

Non-specific binding control (e.g., high concentration of propranolol)

Scintillation cocktail

Filter plates

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the cell membranes, radioligand, and test compound dilutions.

For determining non-specific binding, add a high concentration of a non-labeled competitor

(e.g., propranolol) instead of the test compound.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through a filter plate.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Dry the filters and add scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the percent displacement of the radioligand by the test compound at each

concentration and calculate the Ki value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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